molecular formula C17H17F3N2O2 B3006989 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide CAS No. 339025-36-4

4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide

Cat. No.: B3006989
CAS No.: 339025-36-4
M. Wt: 338.33
InChI Key: XMRPODFOKMMPBB-UHFFFAOYSA-N
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Description

4-{[2-Oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide is a synthetic small molecule characterized by a benzamide core substituted with a 2-oxo-5-(trifluoromethyl)pyridinylmethyl group at the para position and an N-propyl amide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridinone ring contributes to hydrogen-bonding interactions, making it a candidate for pharmaceutical and material science applications . Its molecular formula is C₁₈H₁₈F₃N₂O₂, with a molecular weight of 363.34 g/mol. The compound’s synthesis typically involves coupling reactions between substituted pyridinone intermediates and benzamide derivatives, as evidenced by analogous protocols in the literature .

Properties

IUPAC Name

4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c1-2-9-21-16(24)13-5-3-12(4-6-13)10-22-11-14(17(18,19)20)7-8-15(22)23/h3-8,11H,2,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRPODFOKMMPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide typically involves multiple steps, starting with the preparation of the pyridinyl and benzenecarboxamide intermediates. The key steps include:

    Formation of the Pyridinyl Intermediate:

    Coupling Reaction: The pyridinyl intermediate is then coupled with the benzenecarboxamide derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated the potential of compounds similar to 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide in cancer therapy. For instance, derivatives of pyridine and benzenecarboxamides have shown significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival.

  • Case Study : A related compound demonstrated cytotoxicity against breast cancer cell lines (MCF-7, T47-D) with IC50 values ranging from 27.7 to 39.2 µM , indicating its potential as an effective anticancer agent while exhibiting low toxicity towards normal cells (NIH-3T3) .

Enzyme Inhibition

Research has highlighted the ability of certain pyridine derivatives to act as inhibitors of specific enzymes involved in cancer progression and inflammation. For example, compounds that share structural similarities with our target compound have been reported to inhibit p38 MAPK pathways, which are crucial in regulating cellular responses to stress and inflammation.

  • Case Study : Inhibitors targeting the p38 MAPK pathway have been shown to reduce tumor growth in preclinical models, suggesting that similar derivatives could be explored for therapeutic use against inflammatory diseases and cancers .

Antimicrobial Properties

The incorporation of trifluoromethyl groups into organic molecules has been linked to enhanced antimicrobial activity. Compounds with similar structural features have demonstrated effectiveness against various bacterial strains.

  • Research Findings : Studies on related compounds revealed that they possess broad-spectrum antimicrobial properties, making them candidates for further investigation as potential antibiotics .

Mechanism of Action

The mechanism of action of 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the pyridinyl and benzenecarboxamide moieties contribute to its overall stability and reactivity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate key signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Key Observations :

  • N-Alkyl vs. N-Aryl Substituents : Propyl and cyclopropylmethyl groups (e.g., in the target compound and CAS 339025-27-3) enhance solubility compared to bulky aryl groups like 4-chlorophenyl, which may improve target binding but reduce bioavailability .
  • Trifluoromethyl Impact : The CF₃ group consistently boosts metabolic stability across all analogs by resisting oxidative degradation .
  • H-Bonding and Crystal Packing : Pyridinylmethyl substituents (e.g., CAS 339025-13-7) introduce additional hydrogen-bond acceptors, influencing crystal packing and solubility, as seen in analogous compounds with π-π interactions (3.69–3.78 Å) .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The N-propyl group balances lipophilicity and solubility, making the target compound a promising lead for further optimization .
  • Thermodynamic Stability : Predicted boiling points (592–596°C) and densities (1.36–1.39 g/cm³) for analogs suggest similar thermal stability across the series .
  • Commercial Availability : The compound and its analogs are listed in chemical catalogs (e.g., CymitQuimica, ChemicalRegister) as intermediates for drug discovery, with prices ranging from $647–$687 per milligram .

Biological Activity

4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features, including a pyridine ring and trifluoromethyl groups, suggest significant biological activity, particularly in the realm of pharmacology.

  • Molecular Formula : C22H16F6N2O2
  • Molecular Weight : 454.37 g/mol
  • CAS Number : [Not specified in the provided sources]

Biological Activity

The biological activity of this compound has been investigated primarily through its interactions with various biological targets. Below are key findings from recent studies:

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, studies have shown that the trifluoromethyl group can enhance the potency of compounds against cancer cell lines by increasing lipophilicity and bioavailability.

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic processes. Inhibitory assays suggest that it may affect the activity of kinases and other enzymes crucial for cell signaling and proliferation.

Case Studies and Research Findings

  • In vitro Studies :
    • A study conducted on a series of pyridine derivatives demonstrated that modifications at the 4-position significantly influenced their cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa) .
    • The introduction of trifluoromethyl groups was correlated with increased potency, suggesting that electronic effects play a crucial role in their biological activity .
  • Mechanism of Action :
    • Preliminary investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest at specific phases .
    • Further studies indicated that they could modulate key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityInhibition of tumor growth
Enzyme InhibitionInhibition of kinases
Apoptosis InductionInduces apoptosis via mitochondrial pathways
Signaling Pathway ModulationAffects PI3K/Akt and MAPK pathways

Q & A

Q. What are the established synthetic routes for preparing 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide, and how are intermediates characterized?

  • Methodological Answer : A common approach involves coupling a trifluoromethyl-substituted pyridone derivative with a benzamide intermediate. For example, intermediates like 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile (CAS 892501-99-4) can be synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling reactions. Purification often employs column chromatography with gradients of ethyl acetate/hexanes, followed by recrystallization (mp 123–124°C) . Intermediate characterization typically uses 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS. For amide bond formation, carbodiimide-based coupling agents (e.g., EDCI/HOBt) are standard, with reaction progress monitored by TLC .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : 1H NMR^1 \text{H NMR} resolves aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl groups (as singlets near δ 3.3 ppm). 19F NMR^{19} \text{F NMR} confirms CF3_3 integration.
  • HRMS : Exact mass analysis (e.g., [M+H]+^+) ensures molecular formula consistency.
  • X-ray crystallography : Resolves stereochemical ambiguities. For disordered structures (common in trifluoromethyl groups), refinement software like SHELXL97 is used with restraints .

Q. How are purity and stability assessed during storage?

  • Methodological Answer : Purity is quantified via HPLC (≥95% area normalization, C18 column, acetonitrile/water mobile phase). Stability studies use accelerated conditions (40°C/75% RH for 4 weeks), with degradation products analyzed by LC-MS. For hygroscopic compounds, storage under argon at −20°C is recommended .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., enzyme inhibition vs. cellular activity) be resolved?

  • Methodological Answer : Discrepancies between in vitro and cellular assays may arise from poor membrane permeability or off-target effects. Mitigation strategies include:
  • Physicochemical profiling : LogP (octanol/water) and polar surface area calculations to assess permeability.
  • Proteomic profiling : Use of affinity pull-down assays to identify unintended targets.
  • Metabolic stability assays : Liver microsome studies to rule out rapid degradation .

Q. What experimental design considerations are critical for environmental impact studies of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Phase 1 : Determine hydrolysis/photolysis rates (OECD 111/316 guidelines).
  • Phase 2 : Ecotoxicity assays (e.g., Daphnia magna acute toxicity, EC50_{50}).
  • Phase 3 : Field studies to monitor bioaccumulation in soil/water systems. Use split-plot designs with randomized blocks to account for environmental variability .

Q. How can structural disorder in X-ray crystallography data be addressed?

  • Methodological Answer : For disordered pyridinyl or trifluoromethyl groups:
  • Apply ISOR and SIMU restraints in SHELXL to refine atomic displacement parameters.
  • Use twin refinement (e.g., BASF parameter) for non-merohedral twinning.
  • Validate with residual density maps (e.g., peak < 0.5 eÅ3^{-3}) .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) to identify robust conditions.
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.
  • In situ FTIR : Monitor intermediates in real time to halt reactions at completion .

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